molecular formula C21H14Cl2N2 B14682114 3,5-Bis(4-chlorophenyl)-1-phenyl-1h-pyrazole CAS No. 27293-96-5

3,5-Bis(4-chlorophenyl)-1-phenyl-1h-pyrazole

Cat. No.: B14682114
CAS No.: 27293-96-5
M. Wt: 365.3 g/mol
InChI Key: CFUKVDGORIYESD-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of hydrazine with 1,3-diketones or β-ketoesters. One common method is the cyclization of 1,3-diketones with hydrazine hydrate under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

    3,5-Bis(4-chlorophenyl)-1H-pyrazole: Lacks the phenyl group at the 1-position.

    1-Phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Contains methyl groups instead of chlorine atoms on the phenyl rings.

Uniqueness

3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole is unique due to the presence of both 4-chlorophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties.

Properties

CAS No.

27293-96-5

Molecular Formula

C21H14Cl2N2

Molecular Weight

365.3 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1-phenylpyrazole

InChI

InChI=1S/C21H14Cl2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H

InChI Key

CFUKVDGORIYESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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